5-Nitro-1,3-benzothiazol-2-amine

Overview

Description

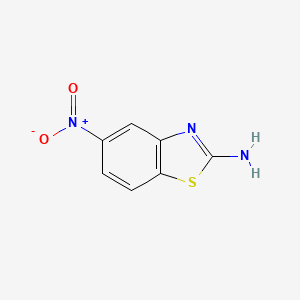

5-Nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.

Biochemical Pathways

Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.

Result of Action

Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein aggregation. It interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to modulate the aggregation of α-synuclein and tau proteins, which are associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound inhibits the formation of fibrils and oligomers, thereby reducing the toxic effects of protein aggregation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cells, the compound has been observed to inhibit the formation of inclusion bodies, which are aggregates of misfolded proteins . This inhibition is dose-dependent, with higher concentrations leading to more significant reductions in protein aggregation . Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in protein misfolding and aggregation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on proteins, preventing their misfolding and subsequent aggregation . The compound also inhibits enzyme activity that promotes protein aggregation, thereby maintaining protein homeostasis within cells . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in protein folding and degradation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that the compound maintains its inhibitory effects on protein aggregation even after prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits protein aggregation without causing adverse effects . At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and degradation . The compound’s effects on metabolic flux include alterations in the levels of metabolites involved in protein homeostasis . These interactions help maintain cellular balance by preventing the accumulation of misfolded proteins and promoting their degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its effects on protein aggregation . The compound’s accumulation in specific cellular compartments is essential for its activity, as it ensures that the compound reaches its target proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target proteins and enzymes . This localization is essential for the compound’s activity, as it ensures that it reaches the sites where protein aggregation occurs.

Biological Activity

5-Nitro-1,3-benzothiazol-2-amine (CAS Number: 73458-39-6) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.20 g/mol. Its structure features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a nitro group at the fifth position and an amino group at the second position. This unique arrangement contributes to its reactivity and biological profile .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against pathogenic organisms such as Leishmania species, which are responsible for leishmaniasis. In vitro studies indicate that it inhibits the growth of these parasites, suggesting its potential as a therapeutic agent for treating parasitic infections .

- Neuroprotective Effects : Research suggests that this compound may modulate protein aggregation associated with neurodegenerative diseases. It has been shown to inhibit the aggregation of proteins like α-synuclein and tau by binding to these proteins and preventing their misfolding .

- Analgesic Activity : A study reported that this compound exhibits analgesic properties at doses around 100 mg/kg, indicating its potential application in pain management .

Table 1: Summary of Biological Activities

| Biological Activity | Target Organism/Process | Mechanism |

|---|---|---|

| Antimicrobial | Leishmania spp. | Inhibition of growth |

| Neuroprotection | α-synuclein, tau | Inhibition of protein aggregation |

| Analgesic | Pain pathways | Modulation of pain response |

Case Studies

- Antiparasitic Potential : In a controlled laboratory setting, this compound was tested against various strains of Leishmania. Results indicated a dose-dependent inhibition of parasite growth, highlighting its potential as a lead compound in drug development for leishmaniasis treatment.

- Neurodegenerative Disease Research : A study investigating the effects of this compound on protein aggregation found that it effectively reduced the formation of aggregates in models mimicking neurodegenerative conditions. This suggests that it may have therapeutic implications for diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Amino-5-nitrothiazole | Thiazole ring with amino and nitro groups | Antimicrobial properties | Precursor for other bioactive compounds |

| Benzothiazole | Basic structure without additional groups | Varies widely | Less specific activity compared to 5-nitro derivative |

| 5-Nitrobenzimidazole | Benzimidazole core with nitro group | Antiparasitic effects | More focused on bacterial infections |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Nitro-1,3-benzothiazol-2-amine, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of a nitro-substituted aniline derivative with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. Key steps include maintaining temperatures below 10°C during bromine addition to prevent side reactions, followed by recrystallization from ethanol for purification. Reaction progress is monitored via TLC, and purity is assessed using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- FT-IR : Identify NH₂ stretching (3294–3107 cm⁻¹), C=N (1423–1452 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for NH₂ protons (δ ~5.5–6.0 ppm) and aromatic protons influenced by the nitro group’s electron-withdrawing effect. Carbon signals for the benzothiazole ring and nitro-substituted carbons are critical .

Q. How is the purity of this compound validated, and what analytical thresholds are recommended?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). A purity threshold of ≥98% is typical for research-grade material. Residual solvents (e.g., acetic acid) should be quantified via GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 173 K (e.g., using a Stoe IPDS-2 diffractometer) reveals hydrogen-bonded dimers (N–H⋯N interactions) and π-π stacking. Refinement via SHELXL software (R factor < 0.05) provides bond lengths and angles, with intermolecular interactions visualized using Mercury software . Example

- Hydrogen bond geometry : N1–H1⋯N2 (d = 2.89 Å, θ = 168°) .

- Crystallographic data : Space group P1̄, Z = 2, V = 500 ų .

Q. What strategies address contradictions in reported biological activities of benzothiazole derivatives, such as variable IC₅₀ values across cancer cell lines?

- Methodological Answer :

- In vitro assays : Standardize protocols (e.g., MTT assay, 48-h incubation) across cell lines (e.g., HCT-116, HT29) to minimize variability .

- Statistical validation : Use ANOVA to compare replicates and assess significance (p < 0.05). Confounders like solvent effects (DMSO concentration ≤0.1%) must be controlled .

- Structure-activity relationship (SAR) : Correlate nitro group positioning with activity via molecular docking (e.g., AutoDock Vina) against target enzymes like PFOR .

Q. How are computational methods employed to predict the reactivity and binding modes of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. B3LYP/6-31G(d) is suitable for optimizing geometry .

- Molecular docking : Simulate binding to PFOR enzyme (PDB: 1PZO) using GROMACS. Key interactions include hydrogen bonds with Arg314 and hydrophobic contacts with Phe168 .

Q. What experimental approaches validate the proposed mechanism of action for this compound in anaerobic organisms?

- Methodological Answer :

- Enzyme inhibition assays : Measure PFOR activity spectrophotometrically (decrease in NADH absorption at 340 nm) in Clostridium difficile lysates .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and PFOR .

Q. Data Presentation and Analysis

Q. How should researchers present crystallographic data for this compound in publications?

- Methodological Answer : Include tables for:

- Crystal data : Space group, unit cell parameters (a, b, c, α, β, γ), V, Z .

- Refinement details : R₁, wR₂, goodness-of-fit (GOF) .

- Hydrogen bonds : Donor-acceptor distances and angles .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and apply the Hill equation for curve fitting .

Q. Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Rescore docking poses : Apply molecular dynamics (MD) simulations (50 ns) to assess binding stability .

- Validate via mutagenesis : Introduce point mutations (e.g., Arg314Ala) in the target enzyme to test predicted interactions .

Properties

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.